molecular formula C8H10N2O2 B2542192 (2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid CAS No. 2229686-69-3

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid

Cat. No.: B2542192
CAS No.: 2229686-69-3
M. Wt: 166.18
InChI Key: LZCQQDRKJOFFLE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features an ethyl group attached to the pyrazole ring and a propenoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid typically involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the condensation of ethyl hydrazine with an α,β-unsaturated aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include mild heating and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. These methods utilize catalysts such as palladium or copper to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazole derivatives.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
  • 3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
  • 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Uniqueness

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the propenoic acid moiety at the 3-position of the pyrazole ring provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQDRKJOFFLE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.